![molecular formula C34H39O6P B15293474 [(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene CAS No. 2007940-86-3](/img/structure/B15293474.png)
[(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene is a complex organic compound with a unique structure that includes a benzene ring, a trityloxy group, and a phosphorylmethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
[(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
[(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the production of specialty chemicals, polymers, and other materials.
Mécanisme D'action
The mechanism of action of [(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways. The exact mechanism can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
[(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in specific functional groups or substituents, leading to variations in their chemical and biological properties.
Other phosphorylmethoxy compounds: These compounds share the phosphorylmethoxy group but may have different core structures, resulting in different reactivity and applications.
Propriétés
Numéro CAS |
2007940-86-3 |
|---|---|
Formule moléculaire |
C34H39O6P |
Poids moléculaire |
574.6 g/mol |
Nom IUPAC |
[(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene |
InChI |
InChI=1S/C34H39O6P/c1-3-39-41(35,40-4-2)28-37-33(26-36-25-29-17-9-5-10-18-29)27-38-34(30-19-11-6-12-20-30,31-21-13-7-14-22-31)32-23-15-8-16-24-32/h5-24,33H,3-4,25-28H2,1-2H3/t33-/m0/s1 |
Clé InChI |
CDWOTSGHAJBJON-XIFFEERXSA-N |
SMILES isomérique |
CCOP(=O)(CO[C@@H](COCC1=CC=CC=C1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCC |
SMILES canonique |
CCOP(=O)(COC(COCC1=CC=CC=C1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


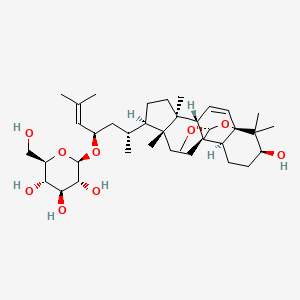

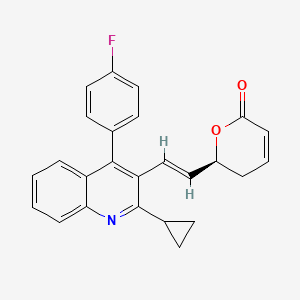

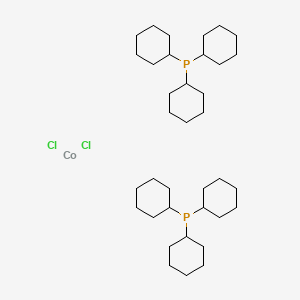
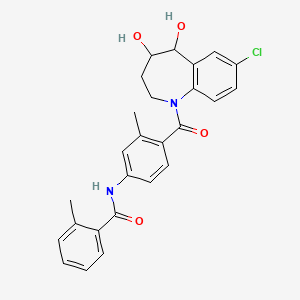
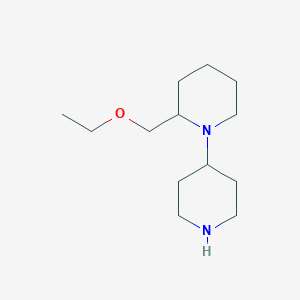

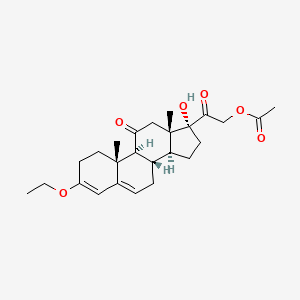
![[S-(R*,R*)]-2-[1-ethyl-2-(phenylmethoxy)propyl]-1,1-dimethylethyl Ester Hydrazinecarboxylic Acid](/img/structure/B15293459.png)


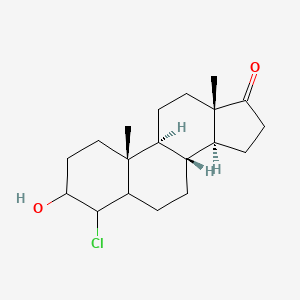
![1-(4-Hydroxyphenyl)-2-[4-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)butan-2-ylamino]ethanone](/img/structure/B15293473.png)
